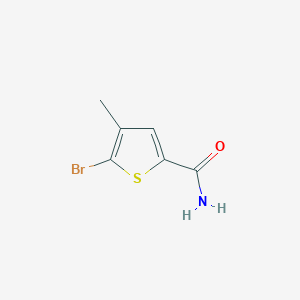

5-Bromo-4-methylthiophene-2-carboxamide

Übersicht

Beschreibung

5-Bromo-4-methylthiophene-2-carboxamide is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. The presence of a bromine atom and a carboxamide group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-carboxamide typically involves the bromination of 4-methylthiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions.

Key Findings

-

Nucleophilic Aromatic Substitution :

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions for constructing complex architectures.

Key Findings

-

Suzuki-Miyaura Coupling :

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives.

-

-

Sonogashira Coupling :

-

Couples with terminal alkynes (e.g., ethynylbenzene) to generate alkynyl-thiophene hybrids.

-

| Coupling Type | Catalyst | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 5-Phenyl-4-methylthiophene-2-carboxamide | 85% | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Ethynylbenzene | 5-(Phenylethynyl)-4-methylthiophene-2-carboxamide | 68% |

Oxidation and Reduction

The thiophene ring and carboxamide group are susceptible to redox transformations.

Oxidation

-

Thiophene Ring :

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene to a sulfoxide or sulfone, depending on stoichiometry.

-

-

Carboxamide Group :

-

LiAlH₄ reduces the carboxamide to a primary amine (5-bromo-4-methylthiophene-2-methylamine).

-

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothiophene derivative.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene Oxidation | m-CPBA (1.5 equiv.) | 5-Bromo-4-methylthiophene-2-carboxamide sulfoxide | 60% | |

| Carboxamide Reduction | LiAlH₄/THF | 5-Bromo-4-methylthiophene-2-methylamine | 55% |

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis and condensation reactions.

Hydrolysis

-

Acidic hydrolysis (HCl/H₂O) cleaves the amide bond to yield 5-bromo-4-methylthiophene-2-carboxylic acid .

-

Basic hydrolysis (NaOH/EtOH) produces the corresponding carboxylate salt .

Condensation

-

Reacts with hydrazines to form hydrazide derivatives, precursors for heterocyclic systems like triazoles .

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 5-Bromo-4-methylthiophene-2-carboxylic acid | 90% | |

| Hydrazide Formation | Hydrazine hydrate | 5-Bromo-4-methylthiophene-2-carbohydrazide | 82% |

Regioselective Bromination and Debromination

While the 5-position is already brominated, further bromination can occur under specific conditions:

-

Electrophilic Bromination :

Debromination via Zn/HOAc removes the bromine atom, regenerating the parent thiophene carboxamide .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that derivatives of 5-Bromo-4-methylthiophene-2-carboxamide exhibit significant antibacterial activity against various strains of bacteria, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli.

Case Study: Antibacterial Efficacy

A study reported the synthesis of several N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, including this compound. These compounds were tested for their antibacterial properties using agar well diffusion and broth dilution methods. The results indicated that certain derivatives displayed high zones of inhibition against ESBL-producing E. coli, with minimum inhibitory concentrations (MIC) demonstrating their effectiveness as potential β-lactamase inhibitors .

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| This compound | 15 ± 2 | 30 |

| Other derivatives | Varies | Varies |

Drug Development

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.

Case Study: Drug Design

In a study focusing on the design of new antibacterial agents, researchers synthesized a library of thiophene-based compounds, including this compound. Molecular docking studies revealed that these compounds could effectively bind to the active sites of bacterial enzymes, suggesting their utility in overcoming antibiotic resistance .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Applications in Synthesis

- Formation of New Thiophene Derivatives : The compound can be used to synthesize various thiophene derivatives through coupling reactions.

- Synthesis of Schiff Bases : The amide group allows for the formation of Schiff bases, which are important in many chemical applications including catalysis and as intermediates in organic reactions.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and carboxamide group can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-thiophenecarboxamide

- 4-Methylthiophene-2-carboxamide

- 5-Bromo-4-methylthiophene-2-carboxylic acid

Uniqueness

5-Bromo-4-methylthiophene-2-carboxamide is unique due to the combination of the bromine atom and the carboxamide group on the thiophene ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Bromo-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated thiophene structure combined with a carboxamide group, which may enhance its reactivity and biological profile compared to non-brominated thiophenes. The presence of the bromine atom is believed to play a crucial role in modulating the compound's binding affinity to biological targets.

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Bromine substitution; carboxamide group | Potential antibacterial and anticancer activity |

| 5-Bromo-thiophene-2-carboxylic acid | Bromine substitution | Antibacterial activity against resistant strains |

| 4-Methylthiophene-2-carboxylic acid | No bromine; methyl group | Used in organic synthesis |

The mechanism of action for this compound is multifaceted. It is thought to interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromine atom and carboxamide functional group can enhance binding affinity and selectivity towards these targets, which is critical for its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli. The results showed that the compound demonstrated a concentration-dependent increase in antibacterial activity, with notable zones of inhibition observed at higher concentrations.

Antibacterial Efficacy Results

| Concentration (mg/well) | Zone of Inhibition (mm) |

|---|---|

| 10 | 8 ± 1 |

| 20 | 10 ± 1 |

| 30 | 12 ± 1 |

| 40 | 14 ± 2 |

| 50 | 15 ± 2 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were also determined, indicating that the compound could be effective against resistant bacterial strains .

Case Studies

- In Vitro Studies : A study involving the synthesis of various thiophene derivatives, including this compound, highlighted its potential as a novel β-lactamase inhibitor. The compound was shown to effectively bind to the active site of β-lactamase enzymes in resistant E. coli strains, suggesting its utility in overcoming antibiotic resistance .

- Molecular Docking Studies : Computational studies have demonstrated that the compound can dock effectively with target proteins associated with bacterial resistance mechanisms. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions, which are crucial for stabilizing the enzyme-inhibitor complexes .

Potential Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

- Antibiotic Development : As a potential lead compound for developing new antibiotics targeting resistant bacterial strains.

- Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation through similar mechanisms observed in antimicrobial activity.

- Pharmaceutical Intermediates : Used as a building block in synthesizing more complex organic molecules and pharmaceuticals due to its unique structural properties.

Eigenschaften

IUPAC Name |

5-bromo-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQMSWPHULFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621453 | |

| Record name | 5-Bromo-4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189330-08-3 | |

| Record name | 5-Bromo-4-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189330-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.